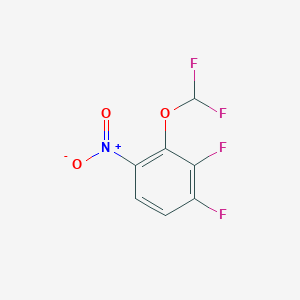

1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves strategic reactions that introduce or manipulate fluorine-containing groups. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . This method showcases the utility of nucleophilic substitution in constructing fluorinated aromatic compounds. Similarly, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from commercially available 2-fluoro-1,4-dimethoxybenzene using nitric acid, yielding a high 90% product . These syntheses highlight the reactivity of fluorinated aromatics and their compatibility with various functional groups.

Molecular Structure Analysis

X-ray crystallography has been a pivotal tool in confirming the structures of these synthesized fluorinated compounds. The molecular structures of compounds such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were investigated, revealing large bond angles around the phosphorus atoms, which is indicative of their sterically crowded nature . The structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was also confirmed through this technique, ensuring the accuracy of the synthetic approach .

Chemical Reactions Analysis

The reactivity of difluoronitrobenzenes with amines has been studied, demonstrating that the fluorine atoms are preferentially displaced over the nitro groups . This selective reactivity is crucial for the design of further substitution reactions and the development of new compounds. The reactions were carried out in different solvents and conditions, leading to the synthesis of three distinct compounds, all characterized by X-ray crystallography .

Physical and Chemical Properties Analysis

The physical properties of fluorinated compounds are often influenced by their molecular structure. For example, 1,2,3,5-tetrafluorobenzene exhibits a layered monoclinic structure stabilized by C–H⋯F–C hydrogen bonding and short F⋯F interactions . These weak intermolecular interactions play a significant role in the crystal packing of such non-polar compounds and can affect their melting points, solubility, and other physical properties . Understanding these interactions is essential for predicting the behavior of fluorinated compounds in various environments.

Scientific Research Applications

Chemical Reactions and Structure

1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene is involved in various chemical reactions, particularly substitution reactions. For instance, studies have shown that in reactions involving 1,2-difluoro-4,5-dinitrobenzene, the fluorine atoms are preferentially displaced over nitro groups, highlighting the compound's reactivity and potential in synthetic chemistry (Plater & Harrison, 2023). Furthermore, the electronic and structural properties of nitrobenzene derivatives, including those with fluorine substitutions, have been extensively studied, providing insights into their photophysics and photochemistry (Asfandiarov et al., 2007).

Pharmacological and Biological Impact

The impact of fluorinated nitrobenzenes on biological systems, such as their inhibitory effects on certain cellular functions, has been documented. Studies have shown that compounds like 1,5-difluoro-2,4-dinitrobenzene can inhibit functions like chemotaxis and phagocytosis in leukocytes (Elferink & Deierkauf, 1984).

Material Science and Engineering

In the field of material science, fluorinated nitrobenzenes, including derivatives like 1,2-difluoro-3-difluoromethoxy-4-nitrobenzene, are used to synthesize novel compounds with potential applications in various industries. The introduction of fluorine-containing groups into aromatic rings can lead to new materials with unique properties (Sipyagin et al., 2004).

Molecular Geometry and Spectroscopy

The compound's molecular geometry and spectroscopic properties have been a subject of research. Investigations into the internal rotation potential and structure of fluorine-substituted nitrobenzenes contribute to a deeper understanding of their molecular behavior (Larsen & Nielsen, 2014).

Synthesis and Chemical Properties

The synthesis of derivatives like 1,2-difluoro-3-difluoromethoxy-4-nitrobenzene and their structural investigations help in understanding the chemical properties of such compounds, leading to potential applications in organic chemistry and drug development (White et al., 2019).

properties

IUPAC Name |

3-(difluoromethoxy)-1,2-difluoro-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-3-1-2-4(12(13)14)6(5(3)9)15-7(10)11/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDLBDDNEVIJJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)